CGP7930
Description
CGP7930 (3-(3',5'-Di-tert-butyl-4'-hydroxy)phenyl-2,2-dimethylpropanol) is a positive allosteric modulator (PAM) of the metabotropic GABAB receptor, first identified in 2001 through high-throughput screening . It functions as an "ago-PAM," enhancing both agonist affinity and receptor signaling efficacy while exhibiting partial agonist activity . Structurally, this compound resembles propofol and binds to the heptahelical domain (HD) of the GABAB2 subunit, stabilizing its active conformation . This interaction facilitates G-protein signaling (EC50 = 18.9–64.8 µM) and increases inositol phosphate (IP) production, even in the absence of GABA .
However, its polypharmacology—modulating GABAA receptors and inwardly rectifying potassium (GIRK) channels at higher concentrations—limits its specificity .
Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,20-21H,11-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWJPQQFJNGUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407620 | |
| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57717-80-3 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57717-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057717803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-7930 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAM4WWA5Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of Aldehyde Intermediate (CGP13501)
CGP13501, the aldehyde precursor, is synthesized via Friedel-Crafts alkylation of 2,6-di-tert-butylphenol with acrolein. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) in an aprotic solvent like dichloromethane. The reaction proceeds at room temperature, yielding the substituted phenolic aldehyde.
Key reaction conditions :
- Reactants: 2,6-di-tert-butylphenol, acrolein (1:1 molar ratio)
- Catalyst: AlCl3 (10 mol%)
- Solvent: Dichloromethane
- Temperature: 25°C
- Reaction time: 12–24 hours
Reduction to this compound
The aldehyde intermediate (CGP13501) undergoes reduction using sodium borohydride (NaBH4) in ethanol or tetrahydrofuran (THF). This step converts the aldehyde group (-CHO) to a primary alcohol (-CH2OH), yielding this compound with high purity.
Reduction conditions :
- Reducing agent: NaBH4 (2–3 equivalents)
- Solvent: Ethanol or THF
- Temperature: 0–25°C
- Reaction time: 1–2 hours
- Workup: Acidic quench (HCl), followed by extraction and recrystallization
The final product is typically recrystallized from hexane/ethyl acetate mixtures, achieving ≥98% purity as confirmed by HPLC.
Structural and Physicochemical Data
This compound’s molecular structure and properties are critical for its activity as a GABAB receptor modulator.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C19H32O2 | |
| Molecular weight | 292.46 g/mol | |
| Melting point | 82–84°C | |
| Solubility (ethanol) | 29.25 mg/mL (100 mM) | |
| CAS number | 57717-80-3 | |
| PubChem ID | 5024764 |
The compound’s phenolic hydroxyl group and hydrophobic tert-butyl substituents contribute to its membrane permeability and receptor binding affinity.
Comparative Analysis of Synthetic Modifications
Substituent Effects on Activity
Modifications to the phenolic ring have been explored to optimize allosteric activity. For example:
- Dimethyl analogues : Substituting tert-butyl groups with methyl groups (e.g., 3,5-dimethyl-4-hydroxyphenyl) reduces steric bulk but retains moderate activity (EC50 ≈ 30 µM).
- Isopropylphenyl derivatives : These exhibit weaker potency compared to tert-butyl analogues, highlighting the importance of bulky substituents for receptor interaction.
- Methylation of phenolic -OH : Eliminates activity entirely, underscoring the necessity of the hydroxyl group for hydrogen bonding at the allosteric site.
Mechanistic Insights into Reduction Step
The NaBH4-mediated reduction of CGP13501 proceeds via a nucleophilic attack on the carbonyl carbon, followed by proton transfer to form the alcohol. The reaction’s efficiency (≈90% yield) is attributed to:
- Solvent polarity : Ethanol stabilizes the transition state through hydrogen bonding.
- Steric effects : Bulky tert-butyl groups hinder side reactions, ensuring high regioselectivity.
Industrial-Scale Production Considerations
For bulk synthesis, critical parameters include:
Chemical Reactions Analysis
Types of Reactions: CGP 7930 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of alkyl or aryl-substituted derivatives.
Scientific Research Applications
Treatment of Anxiety Disorders
Research indicates that CGP7930 may serve as a potential anxiolytic agent. In rodent models, the compound has demonstrated the ability to reduce anxiety-like behaviors without causing sedation or other adverse effects typically associated with anxiolytics .
Substance Use Disorders
This compound has been shown to reduce self-administration of substances such as alcohol, nicotine, and cocaine in animal models. This suggests its potential utility in treating addiction by modulating the reward pathways influenced by GABA B receptors .
Appetite Regulation
In studies involving non-deprived rats, this compound was found to increase food intake and potentiate the hyperphagic effects of baclofen. This indicates a possible application in appetite regulation and treatment of eating disorders .
Case Studies
Limitations and Future Directions
Despite promising findings, this compound's full pharmacological profile remains under investigation. Its effects on different receptor subtypes have raised questions about specificity; it does not exhibit clear selectivity for GABA B receptors over GABA A receptors . Future research should focus on:
- Establishing the long-term safety profile of this compound.
- Exploring its efficacy across diverse populations with varying neuropsychiatric conditions.
- Investigating potential drug interactions, particularly with other substances that affect GABAergic signaling.
Mechanism of Action
CGP 7930 acts as a positive allosteric modulator of gamma-aminobutyric acid type B receptors. It binds to a site distinct from the agonist binding site, enhancing the receptor’s response to gamma-aminobutyric acid. This modulation increases the potency and efficacy of gamma-aminobutyric acid, leading to enhanced inhibitory signaling in the central nervous system. CGP 7930 also blocks inwardly rectifying potassium channels, further modulating neuronal activity .
Comparison with Similar Compounds
Table 1: Key GABAB Receptor Modulators and Their Properties
GS39783
GS39783, discovered shortly after this compound, lacks intrinsic agonist activity but potentiates GABA’s effects with higher potency (EC50 = 0.3–1.2 µM) . In alcohol-preferring rats, GS39783 reduced alcohol intake by 30–40% at 25 mg/kg, comparable to this compound .
BHF177
BHF177, a derivative of rac-BHFF, exhibits superior selectivity and potency (EC50 = 0.1–0.5 µM) . It enhances baclofen’s effects on dopamine neuron activity without inducing hypothermia, a side effect observed with this compound .
ADX71441
ADX71441, developed by Addex Therapeutics, emerged from optimization of 300 patented compounds . It showed promise in treating Charcot-Marie-Tooth disease but was discontinued due to adverse effects in clinical trials, highlighting the challenge of balancing efficacy and safety in GABAB PAMs .
Mechanistic Differentiation
- Agonist vs. PAM Activity : this compound’s partial agonist activity distinguishes it from GS39783 and BHF177, which solely enhance GABA effects . This dual action may explain its broader behavioral effects (e.g., hypothermia at ≥100 mg/kg) but also increases off-target risks .
- Receptor Subtype Selectivity : this compound preferentially enhances presynaptic GABAB autoreceptors, while BHF177 targets both autoreceptors and heteroreceptors .
- Polypharmacology : At >30 µM, this compound inhibits GIRK channels and modulates GABAA receptors, complicating its use in vivo . In contrast, BHF177 and GS39783 maintain GABAB specificity .
Therapeutic Implications
- Addiction: this compound and BHF177 reduce self-administration of ethanol, nicotine, and cocaine in rodents, but only BHF177 achieves this without tolerance or sedation .
- Anxiety/Depression : this compound’s anxiolytic effects (50 mg/kg in mice) are mirrored by GS39783, but the latter’s cleaner profile may favor clinical development .
- Safety : this compound’s hypothermic effects and off-target activity contrast with BHF177’s selectivity, underscoring the need for structurally refined PAMs .
Biological Activity
CGP7930, chemically known as 3,5-bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethyl-benzenepropanol, is recognized as a positive allosteric modulator of the GABA_B receptor. This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications in various neurological and psychiatric disorders.
This compound enhances the activity of GABA_B receptors by increasing the potency and efficacy of GABA and baclofen, a well-known GABA_B agonist. The compound acts primarily on the GABA_B2 subunit, which is crucial for signal transduction but does not bind ligands directly. This modulation results in improved receptor activation and downstream signaling effects.
Key Findings:
- Potency Enhancement : this compound significantly increases the efficacy of GABA at both recombinant and native GABA_B receptors with EC50 values of approximately 4.60 μM and 5.37 μM respectively .
- Inhibition of Dopamine Neuron Activity : In rat midbrain slices, this compound potentiated baclofen's inhibitory effects on dopamine neuron activity, suggesting a role in modulating dopaminergic signaling pathways .
Biological Effects
The biological effects of this compound extend beyond receptor modulation. It has been shown to influence various physiological responses:
- Anxiolytic Effects : this compound exhibits anxiolytic properties in rodent models without significant side effects typically associated with direct GABA_B agonists like baclofen .
- Reduction of Substance Abuse : Studies indicate that this compound can reduce self-administration behaviors for substances like ethanol and nicotine in animal models, suggesting its potential utility in addiction treatment .
- Impact on Food Intake : Research has demonstrated that this compound can enhance food intake when administered alongside baclofen, indicating its role in appetite regulation .
Study 1: Modulation of Dopamine Neurons
A study published in Neuropharmacology investigated the modulation of dopamine neurons by this compound. The results showed that pre-treatment with this compound significantly enhanced the inhibitory effects of baclofen on spontaneous activity in ventral tegmental area (VTA) dopamine neurons. This suggests that positive allosteric modulation could be beneficial for conditions involving dopaminergic dysregulation .
Study 2: Anxiolytic-Like Activity
In a separate study examining the anxiolytic effects of this compound, it was found that administration led to reduced anxiety-like behaviors in rodents without causing sedation or motor impairment. This positions this compound as a promising candidate for treating anxiety disorders with fewer side effects compared to traditional treatments .
Comparative Data Table
| Parameter | This compound | Baclofen |
|---|---|---|
| Mechanism | Positive allosteric modulator | Agonist |
| EC50 (GABA_B receptor) | 4.60 μM (native) | 1.00 μM |
| Anxiolytic Effect | Yes | Yes |
| Substance Abuse Reduction | Yes | Limited |
| Food Intake Influence | Increases with baclofen | Variable |
Q & A
Q. What is the primary mechanism of action of CGP7930 on GABAB receptors?
this compound acts as a positive allosteric modulator (PAM) of GABAB receptors, enhancing GABA-induced receptor activation without directly binding to the orthosteric site. FRET-based studies demonstrate that this compound potentiates GABA-induced conformational changes in receptor subunits (e.g., GB1a-i2 and GB2-i2 pairs), with minimal effects on other configurations like GB1a-i2 and GB2-i1 . At higher concentrations, this compound may exhibit weak agonist activity in recombinant systems, though this is context-dependent and not universally observed .
Q. Which experimental models are validated for studying this compound's pharmacological effects?
- In vitro models : HEK293 cells expressing recombinant GABAB receptors are widely used to quantify allosteric modulation via GTPγS binding assays or cAMP inhibition .
- Ex vivo models : Rat brain slices (e.g., ventral tegmental area) assess electrophysiological responses to this compound, such as inhibition of dopamine neuron firing .
- In vivo models : Rodent studies evaluate behavioral outcomes (e.g., reduced nicotine self-administration, alcohol dependence) using dose-response paradigms .
Q. What methodological best practices ensure reproducibility in this compound studies?
- Dose selection : Use a range of concentrations (e.g., 10–30 μM in vitro) to distinguish PAM effects from direct agonism .
- Control experiments : Include GABAB receptor antagonists (e.g., CGP55845) to confirm receptor specificity .
- Data normalization : Express results as percentage change relative to baseline or vehicle-treated controls to account for inter-experiment variability .
Advanced Research Questions
Q. How can contradictory findings about this compound's agonist activity be resolved?
Discrepancies arise from differences in receptor density, assay sensitivity, and cell type. For example, this compound exhibits agonist activity in HEK293 cells at high concentrations (≥10 μM) but not in SH-SY5Y neuroblastoma cells . To address this:
- Compare receptor expression levels using Western blot or qPCR.
- Use ERK1/2 phosphorylation assays as a secondary readout for receptor activation .
- Validate findings across multiple models (e.g., primary neurons vs. recombinant systems) .
Q. What advanced techniques characterize this compound's metabolic stability and pathways?
- LC/ESI-QTOF-MS/MS : Identifies hydroxylated metabolites in rat liver microsomes, revealing monohydroxylation at the terminal butyl group as the primary metabolic pathway .
- Collision-induced dissociation (CID) : Confirms metabolite structures via fragmentation patterns (e.g., McLafferty rearrangements) .
- In vitro microsomal assays : Use probe drugs (e.g., testosterone) to validate metabolic enzyme activity .
Q. How does this compound's potentiation efficacy vary between in vitro and in vivo models?
In vitro studies report EC50 shifts (e.g., GABA's EC50 reduced by 90% with 1 nM this compound in HEK293 cells), while in vivo effects require higher doses (e.g., 30 mg/kg in rodents) due to pharmacokinetic barriers . Methodological considerations:
- Measure brain penetration using LC-MS/MS to correlate plasma and tissue concentrations.
- Combine behavioral assays (e.g., conditioned place preference) with ex vivo receptor occupancy studies .
Q. What challenges arise in distinguishing direct agonism from allosteric modulation in this compound studies?
- Concentration-dependent effects : Low concentrations (≤1 μM) enhance GABA efficacy, while higher concentrations (≥10 μM) may activate receptors independently .
- Receptor reserve : Systems with high receptor density amplify weak agonist signals, necessitating Schild analysis or operational model fitting .
- Negative controls : Use GABAB receptor knockout models or siRNA knockdown to isolate receptor-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
